N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride
Description
N'-[1-(1-Adamantyl)ethyl]ethane-1,2-diamine hydrochloride is a structurally unique compound featuring an adamantyl moiety linked to an ethyl-substituted ethane-1,2-diamine backbone, protonated as a hydrochloride salt. The adamantyl group, known for its lipophilic and rigid bicyclic structure, enhances molecular stability and bioavailability, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.ClH/c1-10(16-3-2-15)14-7-11-4-12(8-14)6-13(5-11)9-14;/h10-13,16H,2-9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXNIEFCODHXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.83 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431698-05-3 | |
| Record name | 1,2-Ethanediamine, N1-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431698-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine typically involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This reaction yields racemic 1-(adamantan-1-yl)ethane-1,2-diamine, which can be resolved into its enantiomers using tartaric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the adamantane moiety or the ethane-1,2-diamine backbone.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantane derivatives with various functional groups, while substitution reactions can introduce different substituents at the nitrogen atoms.
Scientific Research Applications
N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N’-[1-(1-adamantyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into binding sites of enzymes or receptors. The ethane-1,2-diamine backbone can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantyl-Containing Analogs
- 1-(1-Adamantyl)ethylamine Hydrochloride (Rimantadine Hydrochloride) :
This antiviral drug shares the adamantyl-ethylamine backbone but lacks the diamine chain. Its lipophilicity and pharmacokinetic profile are influenced by the adamantyl group, enabling penetration into lipid membranes. Comparatively, the diamine chain in the target compound may enhance metal-chelation or hydrogen-bonding capabilities, broadening its applications .
| Property | N'-[1-(1-Adamantyl)ethyl]ethane-1,2-diamine HCl | 1-(1-Adamantyl)ethylamine HCl |
|---|---|---|
| Molecular Formula | C₁₄H₂₅ClN₂ (estimated) | C₁₂H₂₂ClN |
| Key Functional Groups | Adamantyl, ethyl, ethane-1,2-diamine | Adamantyl, ethylamine |
| Potential Applications | Chelation, catalysis, drug delivery | Antiviral therapy |
Ethane-1,2-Diamine Derivatives
N-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine Trihydrochloride :
This compound combines ethane-1,2-diamine with ferrocenyl and pyridyl groups, enabling redox activity and metal coordination. Unlike the adamantyl group, ferrocenyl enhances electrochemical properties, suggesting divergent applications in catalysis or sensors .- N1,N1′-(Ethane-1,2-dial)bis-(N2-(4-(dimethylamino)benzylidene))ethane-1,2-diamine (EDDB): A Schiff base derivative, EDDB acts as a corrosion inhibitor for C-steel in acidic environments. The diamine backbone facilitates adsorption onto metal surfaces, while aromatic substituents enhance electron donation. The adamantyl group in the target compound could similarly improve surface adhesion but may reduce solubility .
| Property | Target Compound | EDDB | Ferrocenyl-Pyridyl Derivative |
|---|---|---|---|
| Backbone | Ethane-1,2-diamine | Ethane-1,2-diamine | Ethane-1,2-diamine |
| Key Substituents | Adamantyl, ethyl | Schiff base, aromatic | Ferrocenyl, pyridyl |
| Application | Chelation, drug design | Corrosion inhibition | Catalysis, redox chemistry |
Physicochemical Features
- Lipophilicity : The adamantyl group increases logP compared to simpler diamines (e.g., ethylenediamine, logP = -1.99). This enhances membrane permeability but may reduce aqueous solubility.
- Stability : Adamantyl’s rigidity likely improves thermal stability, as seen in rimantadine .
Biological Activity
Overview of N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride
This compound is a synthetic compound that belongs to the class of diamines. Its structure features an adamantyl group, which is known for its unique cage-like structure that can influence biological interactions and pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
where:
- C: Carbon atoms
- H: Hydrogen atoms
- N: Nitrogen atoms
- Cl: Chlorine atom (from hydrochloride)
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The adamantyl moiety is known to enhance lipophilicity, potentially improving membrane permeability and influencing the compound's bioavailability.
Pharmacological Properties
Research indicates that compounds with similar structures may exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Some diamines have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have been studied for their potential to inhibit tumor growth.
- Neuroprotective Effects : Compounds with adamantyl groups may interact with neurotransmitter systems, offering neuroprotective benefits.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of adamantyl-containing diamines, researchers found that N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine demonstrated significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of similar compounds revealed that N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The IC50 value was reported at 25 µM after 48 hours of treatment.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the side chains have been shown to improve selectivity towards specific biological targets while reducing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
